molecular formula C24H27N5O3S B11496174 2-Amino-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11496174
M. Wt: 465.6 g/mol
InChI Key: FFNJKXMAJDHWGS-UHFFFAOYSA-N
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Description

2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a variety of functional groups, including an oxazole ring, a thiophene ring, and a quinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole and thiophene intermediates, followed by their coupling with the quinoline core under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its multi-functional structure, which combines the properties of oxazole, thiophene, and quinoline rings. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H27N5O3S

Molecular Weight

465.6 g/mol

IUPAC Name

2-amino-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H27N5O3S/c1-14-10-21(27-32-14)29-18-4-3-5-19(30)23(18)22(17(12-25)24(29)26)20-11-16(15(2)33-20)13-28-6-8-31-9-7-28/h10-11,22H,3-9,13,26H2,1-2H3

InChI Key

FFNJKXMAJDHWGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(S4)C)CN5CCOCC5)C(=O)CCC3

Origin of Product

United States

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